molecular formula C20H27N5O3 B601442 4-cis-Hydroxy Cilostazol CAS No. 87153-06-8

4-cis-Hydroxy Cilostazol

Cat. No.: B601442
CAS No.: 87153-06-8
M. Wt: 385.46
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Hydroxycilostazol, trans- is a synthetic, non-steroidal anti-platelet drug derived from cilostazol. It is primarily utilized in the treatment of peripheral arterial disease and ischemia. This compound shares similar properties with cilostazol and is being investigated for its potential therapeutic applications in various diseases .

Mechanism of Action

Target of Action

The primary targets of 4’-Hydroxycilostazol, trans- are cAMP-specific 3’,5’-cyclic phosphodiesterase 4D (PDE4D) and cytochrome P450 enzymes (CYP3A4, CYP2C19, and CYP3A5) . These targets play a crucial role in the metabolism of cilostazol and its action on platelets .

Mode of Action

4’-Hydroxycilostazol, trans- is an active metabolite of cilostazol . It acts by inhibiting the action of PDE4D in platelets . This inhibition prevents the metabolism of cAMP into AMP, leading to a buildup of cAMP in the blood .

Biochemical Pathways

The compound is involved in the cilostazol action pathway . Cilostazol is metabolized in the liver’s endoplasmic reticulum by CYP3A4 into 4-hydroxycilostazol, and by CYP2C19 and CYP3A5 into 4-cis-hydroxycilostazol . These metabolites are further metabolized into 3,4-dehydrocilostazol and 4’-trans-hydroxycilostazol, respectively . The increased cAMP levels in the blood prevent platelet aggregation by inhibiting their adhesion to collagen and decreasing the amount of calcium within the cytosol, which prevents granule release and subsequent activation of other platelets .

Pharmacokinetics

The pharmacokinetics of 4’-Hydroxycilostazol, trans- involves its formation from the metabolism of cilostazol by cytochrome P450 enzymes . .

Result of Action

The result of the action of 4’-Hydroxycilostazol, trans- is the prevention of platelet aggregation . This is achieved by inhibiting the adhesion of platelets to collagen and decreasing the amount of calcium within the cytosol, which prevents granule release and the subsequent activation of other platelets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Hydroxycilostazol, trans- involves the hydroxylation of cilostazol. This process typically employs liquid chromatography-tandem mass spectrometry for the analysis of the compound . The specific reaction conditions and reagents used in the synthesis are not widely documented in publicly available sources.

Industrial Production Methods

Industrial production methods for 4’-Hydroxycilostazol, trans- are not extensively detailed in the literature. it is known that cilostazol, the parent compound, is synthesized by Otsuka Pharmaceutical Co. and has been widely used for the treatment of ischemic symptoms .

Chemical Reactions Analysis

Types of Reactions

4’-Hydroxycilostazol, trans- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving 4’-Hydroxycilostazol, trans- include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions are not widely documented.

Major Products Formed

The major products formed from the reactions of 4’-Hydroxycilostazol, trans- include its metabolites, such as 3,4-dehydrocilostazol and 4-cis-hydroxycilostazol .

Biological Activity

4-cis-Hydroxy Cilostazol is a metabolite of Cilostazol, a quinolinone derivative primarily used as a vasodilator and antiplatelet agent. This compound has garnered attention due to its potential therapeutic applications, particularly in cardiovascular medicine, owing to its unique biological activity profile. This article delves into the biological activity of this compound, exploring its pharmacological properties, metabolic pathways, and implications for clinical use.

Chemical Structure and Metabolism

This compound is characterized by the presence of a hydroxyl group at the fourth position of the cilostazol molecule. Its molecular formula is C20H27N5O3C_{20}H_{27}N_{5}O_{3}. The compound is primarily formed through metabolic conversion from Cilostazol via cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. The metabolic pathway can be summarized as follows:

  • Cilostazol This compound (via CYP2C19)
  • Cilostazol 3,4-Dehydro-Cilostazol (via CYP3A4)

The conversion processes influence the pharmacokinetic properties of this compound and its biological effects.

Antiplatelet and Antithrombotic Properties

This compound exhibits significant antiplatelet activity. It acts as a potent inhibitor of phosphodiesterase type III (PDE3), leading to increased levels of cyclic adenosine monophosphate (cAMP) within platelets. This increase in cAMP results in reduced platelet aggregation, which is crucial for preventing thrombus formation in cardiovascular conditions.

Pharmacological Comparisons

The following table summarizes the biological activities and potencies of various cilostazol metabolites compared to this compound:

CompoundStructure SimilarityBiological ActivityPotency Compared to Cilostazol
3,4-Dehydro-CilostazolSimilar backboneAntiplatelet4-7 times more potent
4'-Trans-Hydroxy-CilostazolSimilar backboneAntiplateletApproximately 0.2 times
This compound Unique configurationAntiplateletComparable to cilostazol

The unique cis configuration at the fourth carbon position contributes to distinct pharmacological effects and interactions within biological systems.

Antioxidant and Anti-inflammatory Effects

In vitro studies have indicated that this compound may possess antioxidant and anti-inflammatory properties. These effects could offer additional therapeutic benefits in managing conditions associated with oxidative stress and inflammation. However, these findings are preliminary and require further validation through clinical studies.

Clinical Application in Peripheral Arterial Disease (PAD)

A study involving Puerto Rican patients diagnosed with PAD examined the effects of adjunctive cilostazol therapy on platelet reactivity. The results indicated that cilostazol significantly reduced high on-treatment platelet reactivity (HTPR) among patients using clopidogrel, suggesting enhanced antithrombotic efficacy when combined with other antiplatelet agents .

Impact on Dialysis Access Maturation

A case-control study assessed the impact of cilostazol on vascular access maturation for hemodialysis patients. Patients receiving cilostazol prior to access creation showed improved maturation rates compared to those who did not receive the drug, indicating potential benefits in vascular health .

Properties

IUPAC Name

6-[4-[1-(4-hydroxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c26-16-7-5-15(6-8-16)25-19(22-23-24-25)3-1-2-12-28-17-9-10-18-14(13-17)4-11-20(27)21-18/h9-10,13,15-16,26H,1-8,11-12H2,(H,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXNZXLUGHLDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30434374, DTXSID801343144
Record name 4'-trans-Hydroxycilostazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4'-Hydroxycilostazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801343144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87153-04-6, 87153-06-8
Record name 4'-Hydroxycilostazol, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087153046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Hydroxycilostazol, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087153068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-trans-Hydroxycilostazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30434374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-4'-Hydroxycilostazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801343144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-HYDROXYCILOSTAZOL, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/142MZU1X6Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4'-HYDROXYCILOSTAZOL, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL83KWZ4LH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-cis-Hydroxy Cilostazol
Reactant of Route 2
Reactant of Route 2
4-cis-Hydroxy Cilostazol
Reactant of Route 3
4-cis-Hydroxy Cilostazol
Reactant of Route 4
Reactant of Route 4
4-cis-Hydroxy Cilostazol
Reactant of Route 5
4-cis-Hydroxy Cilostazol
Reactant of Route 6
4-cis-Hydroxy Cilostazol
Customer
Q & A

Q1: How does the presence of baicalein affect the levels of 4′-Hydroxycilostazol, trans- in rats?

A1: The research indicates that co-administration of baicalein significantly impacts the pharmacokinetic parameters of 4′-Hydroxycilostazol, trans- (abbreviated as 4′-CLZ in the study) in rats []. Specifically, the area under the curve (AUC0-∞) and maximum concentration (Cmax) of 4′-CLZ were found to decrease by 13.11% and 44.37% respectively, when baicalein was administered alongside Cilostazol []. This suggests that baicalein might interact with the metabolic pathways of Cilostazol, leading to a reduction in the formation of 4′-CLZ.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.